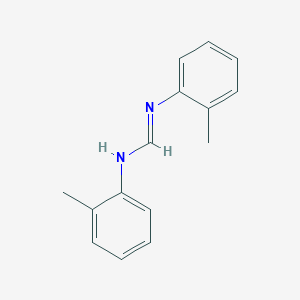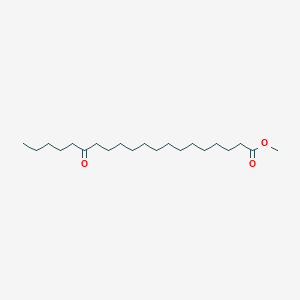
Methyl 15-oxoeicosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 15-oxoeicosanoate (M15OE) is a synthetic fatty acid derivative that has gained significant attention in scientific research due to its potential for various applications. This compound is synthesized from arachidonic acid and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Methyl 15-oxoeicosanoate is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Methyl 15-oxoeicosanoate also activates peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Methyl 15-oxoeicosanoate has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, Methyl 15-oxoeicosanoate has been found to have anti-tumor properties and can induce apoptosis in cancer cells. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 15-oxoeicosanoate in lab experiments is its stability. It is a stable compound that can be easily synthesized and stored. Additionally, Methyl 15-oxoeicosanoate has been extensively studied, and its properties and effects are well-documented. However, one of the limitations of using Methyl 15-oxoeicosanoate in lab experiments is its cost. It is a relatively expensive compound, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for the study of Methyl 15-oxoeicosanoate. One area of research is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Methyl 15-oxoeicosanoate has been found to have anti-tumor properties and can induce apoptosis in cancer cells. Further research is needed to explore its potential as a cancer treatment. Another area of research is the development of new synthetic methods for Methyl 15-oxoeicosanoate, which may lead to more cost-effective production methods. Overall, Methyl 15-oxoeicosanoate is a promising compound with several potential applications in scientific research.
Métodos De Síntesis
Methyl 15-oxoeicosanoate is synthesized from arachidonic acid through a series of chemical reactions. The first step involves the oxidation of arachidonic acid to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE). This intermediate is then converted to Methyl 15-oxoeicosanoate through esterification with methanol. The final product is a white crystalline powder with a molecular weight of 356.5 g/mol.
Aplicaciones Científicas De Investigación
Methyl 15-oxoeicosanoate has been extensively studied for its potential in various scientific research applications. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, Methyl 15-oxoeicosanoate has been found to have anti-tumor properties and can induce apoptosis in cancer cells. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
19271-79-5 |
|---|---|
Nombre del producto |
Methyl 15-oxoeicosanoate |
Fórmula molecular |
C21H40O3 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
methyl 15-oxoicosanoate |
InChI |
InChI=1S/C21H40O3/c1-3-4-14-17-20(22)18-15-12-10-8-6-5-7-9-11-13-16-19-21(23)24-2/h3-19H2,1-2H3 |
Clave InChI |
VKRXGRNTVLMTBG-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)CCCCCCCCCCCCCC(=O)OC |
SMILES canónico |
CCCCCC(=O)CCCCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)
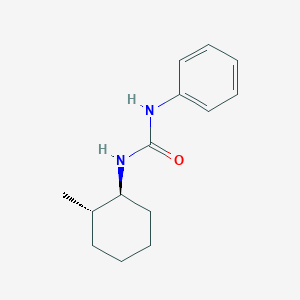
![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)

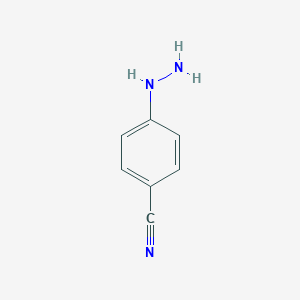
![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)
![[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)
![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)

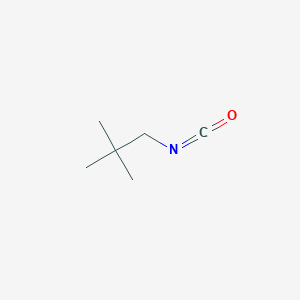
![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)


